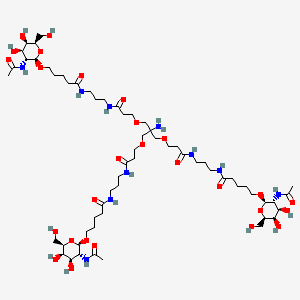

ASGPR ligand-1

Beschreibung

Eigenschaften

Molekularformel |

C61H110N10O27 |

|---|---|

Molekulargewicht |

1415.6 g/mol |

IUPAC-Name |

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propyl]pentanamide |

InChI |

InChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1 |

InChI-Schlüssel |

QKKUAGHSALQHNF-ZVMWQLMESA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)N)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel ASGPR Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its ability to recognize and internalize molecules bearing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues via receptor-mediated endocytosis offers a powerful mechanism to enhance the efficacy and reduce the systemic toxicity of various drug modalities, including small molecules, siRNAs, and antisense oligonucleotides.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel ASGPR ligands, detailing experimental protocols and presenting key quantitative data to aid researchers in this dynamic field.

Ligand Design and Synthesis: From Monovalency to High-Affinity Multivalent Scaffolds

The journey to develop potent ASGPR ligands has evolved from simple monosaccharides to complex, multivalent constructs that leverage the "cluster effect" for dramatically enhanced binding affinity.[4] While monovalent GalNAc exhibits a dissociation constant (Kd) in the micromolar range, multivalent presentations, particularly triantennary configurations, can achieve nanomolar to subnanomolar affinities.[5]

Key Synthetic Strategies

The synthesis of high-affinity ASGPR ligands often involves a modular approach, combining a carbohydrate recognition motif (typically GalNAc) with a multivalent scaffold. A widely adopted strategy utilizes a tris(hydroxymethyl)aminomethane (TRIS) core, which provides three hydroxyl groups for the attachment of GalNAc moieties through appropriate linkers.

A common synthetic route involves:

-

Glycosylation: Activation of a protected GalNAc donor and its reaction with a linker containing a hydroxyl group.

-

Linker Modification: Functionalization of the linker to enable conjugation to the scaffold, often by introducing an azide or alkyne group for "click chemistry."

-

Scaffold Functionalization: Modification of the TRIS scaffold to present complementary reactive groups.

-

Conjugation: Covalent linkage of the GalNAc-linker constructs to the multivalent scaffold, for example, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Deprotection: Removal of protecting groups from the carbohydrate moieties to yield the final, active ligand.

Recent advancements have focused on developing scalable and efficient synthetic processes to meet the demands of clinical development. Beyond carbohydrate-based ligands, research is also exploring non-carbohydrate scaffolds and glycomimetics to improve drug-like properties.

Quantitative Analysis of Ligand-Receptor Interactions

The precise characterization of binding affinity is crucial for the rational design of ASGPR-targeted drugs. Several biophysical techniques are employed to quantify the interaction between novel ligands and the ASGPR.

| Ligand Type | Number of GalNAc Residues | Method | Affinity (Kd/IC50) | Reference |

| Monovalent GalNAc | 1 | SPR | ~40 µM | |

| Monovalent Conjugate | 1 | SPR | 19.6 ± 9.8 nM | |

| Bivalent Conjugate | 2 | SPR | 1.3 ± 1.1 nM | |

| Trivalent Conjugate | 3 | SPR | 0.7 ± 0.2 nM | |

| Tri-GalNAc Ligand | 3 | TR-FRET/FP | IC50: 2.5 nM - 100 µM |

Table 1: Representative Binding Affinities of ASGPR Ligands.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of novel ASGPR ligands.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is the gold standard for determining the kinetics (association and dissociation rates) and affinity (Kd) of ligand-receptor binding.

General Protocol:

-

Receptor Immobilization: The purified ASGPR is immobilized on a sensor chip surface. A common method is amine coupling, which creates covalent bonds between the protein's primary amines and the activated sensor surface.

-

Ligand Injection: A series of concentrations of the novel ligand are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Cellular Uptake Assay in HepG2 Cells

Evaluating the ability of a ligand to be internalized by hepatocytes is a critical step in the development of ASGPR-targeted therapeutics. Human hepatoma HepG2 cells, which endogenously express the ASGPR, are a widely used in vitro model for these studies.

General Protocol using a Fluorescently Labeled Ligand:

-

Cell Culture: HepG2 cells are cultured to near confluence in 96-well plates.

-

Ligand Incubation: The cells are incubated with the fluorescently labeled novel ligand at various concentrations and for different time points at 37°C.

-

Competition Assay (for specificity): To confirm ASGPR-mediated uptake, a parallel experiment is conducted where cells are pre-incubated with a large excess of an unlabeled, known ASGPR ligand (e.g., GalNAc) before adding the fluorescently labeled ligand.

-

Cell Washing: After incubation, the cells are washed thoroughly with cold phosphate-buffered saline (PBS) to remove any unbound ligand.

-

Quantification: The amount of internalized ligand is quantified by measuring the fluorescence intensity of the cell lysate using a plate reader. Alternatively, uptake can be visualized and quantified on a single-cell level using flow cytometry or fluorescence microscopy.

In Vivo Biodistribution Studies

Animal models are essential for evaluating the liver-targeting efficiency and pharmacokinetic profile of novel ASGPR ligands in a physiological setting.

General Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Ligand Administration: The labeled ligand (e.g., with a fluorescent dye or a radionuclide) is administered intravenously.

-

Tissue Collection: At various time points post-administration, the animals are euthanized, and major organs and tissues (liver, spleen, kidneys, heart, lungs, etc.) are collected.

-

Quantification: The amount of ligand accumulated in each organ is quantified. For fluorescently labeled ligands, this can be done by homogenizing the tissues and measuring the fluorescence. For radiolabeled ligands, a gamma counter is used.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the extent of liver targeting and off-target accumulation.

Visualization of Key Pathways and Workflows

To better illustrate the processes involved in ASGPR ligand discovery and action, the following diagrams have been generated using the DOT language.

Conclusion

The discovery and synthesis of novel ASGPR ligands represent a highly promising avenue for the development of liver-targeted therapies. The principles of multivalent design, coupled with robust synthetic and analytical methodologies, have enabled the creation of ligands with exceptional affinity and specificity. The experimental protocols and pathways detailed in this guide provide a framework for researchers to design, evaluate, and optimize the next generation of ASGPR-targeted drugs, with the ultimate goal of improving the treatment of a wide range of liver diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 3. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of Asialoglycoprotein Receptor (ASGPR) Ligands in Hepatocyte Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, represents a highly attractive target for the specific delivery of therapeutics to the liver. Its high expression density, rapid internalization, and recycling kinetics make it an efficient portal for introducing a wide array of molecules—from small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to small-molecule drugs and imaging agents—directly into liver parenchymal cells. This guide provides an in-depth technical overview of the ASGPR, its ligands, and the mechanisms governing its role in hepatocyte targeting. It includes a summary of quantitative binding and kinetic data, detailed methodologies for key evaluative experiments, and visualizations of the critical pathways and workflows involved in the development of ASGPR-targeted therapeutics.

The Asialoglycoprotein Receptor (ASGPR)

Structure and Expression

The human ASGPR is a hetero-oligomeric transmembrane protein composed of two homologous subunits, ASGR1 (H1) and ASGR2 (H2), typically in a 2:1 or 3:1 ratio.[1] Each subunit is a type II transmembrane protein with four distinct domains: a short N-terminal cytoplasmic tail, a transmembrane region, an extracellular stalk, and a C-terminal C-type carbohydrate-recognition domain (CRD) that binds ligands in a calcium-dependent manner.[2] The H1 subunit is considered the primary functional component, responsible for ligand recognition and mediating endocytosis.[2][3] While the H2 subunit does not bind ligands independently, it is crucial for the high-affinity binding of the assembled receptor complex.[3]

ASGPR is expressed at exceptionally high levels on hepatocytes, with estimates ranging from 500,000 to over 1.8 million receptors per cell. This high and specific expression makes it an ideal target for liver-directed therapies with minimal off-target effects.

Ligand Recognition

The CRD of ASGPR specifically recognizes and binds glycoproteins with terminal, non-reducing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. The binding affinity for GalNAc is significantly higher—reportedly 10 to 60-fold greater—than for galactose. This interaction is critically dependent on calcium ions, which coordinate with the hydroxyl groups of the sugar.

The avidity of the ligand-receptor interaction is dramatically influenced by the number and spatial arrangement of the sugar moieties, a phenomenon known as the "cluster effect". Multivalent ligands, particularly triantennary and tetra-antennary structures that present multiple GalNAc residues with an optimal spacing of 15-20 Å, exhibit binding affinities that are orders of magnitude higher (nanomolar range) than their monovalent counterparts (micromolar to millimolar range). This makes synthetic, multivalent GalNAc conjugates the gold standard for high-efficiency hepatocyte targeting.

Quantitative Data on Ligand-Receptor Interactions

The efficiency of hepatocyte targeting is governed by receptor density, ligand binding affinity (Kd), and the kinetics of internalization and recycling. The following tables summarize key quantitative data from the literature.

Table 1: ASGPR Expression and Kinetic Parameters

| Parameter | Value | Cell Type / Model | Citation(s) |

| Receptor Density | 0.5 - 1.5 million / cell | In vitro estimates | |

| Receptor Density | 1.8 million / cell | In vivo mouse model | |

| Receptor Degradation Half-life | 15 hours | In vivo mouse model | |

| Ligand-Receptor Complex Internalization Half-life | ~5 days (for antibody) | In vivo mouse model | |

| Receptor Recycling Time | ~15 minutes | Hepatoma cell line | |

| Ligand Internalization Rate | 15,000 molecules/cell/min | HepG2 cells |

Table 2: Binding Affinities of Various ASGPR Ligands

| Ligand Type | Specific Ligand | Binding Affinity (Kd or 1/Kads) | Assay Method | Citation(s) |

| Monovalent | N-Acetylgalactosamine (GalNAc) | ~40 µM | SPR | |

| Galactose (Gal) | ~250 µM (approx. 6x weaker than GalNAc) | SPR / Competition | ||

| Monovalent Bicyclic Ketal Analog | 7.2 µM | SPR | ||

| Multivalent | Triantennary GalNAc | Low Nanomolar (e.g., 2.3 nM) | Flow Cytometry | |

| Biantennary GalNAc | 28.3 nM | Flow Cytometry | ||

| Triantennary Oligosaccharide | 5 nM | Not Specified | ||

| Tetra-antennary Oligosaccharide | 9 nM | Not Specified | ||

| Glycopolymers | Poly(GalNAc) DP 12-100 | 0.37 - 6.65 µM | SPR |

Mechanism of ASGPR-Mediated Targeting and Endocytosis

The primary function of ASGPR in drug delivery is to internalize its bound ligand via receptor-mediated endocytosis. This process is highly efficient and ensures the delivery of conjugated cargo into the hepatocyte.

-

Binding: The multivalent ligand (e.g., a tri-GalNAc-siRNA conjugate) binds with high avidity to an ASGPR complex on the hepatocyte surface.

-

Internalization: The ligand-receptor complex is internalized through clathrin-coated pits, forming an early endosome.

-

Acidification & Dissociation: The endosome becomes acidified, which induces a conformational change in the ASGPR, causing the release of the ligand.

-

Sorting & Recycling: The unbound ASGPR is sorted into recycling vesicles and transported back to the cell surface, ready for another round of ligand binding. This entire cycle can complete in as little as 15 minutes.

-

Cargo Trafficking: The released ligand-cargo conjugate is trafficked to the lysosome for degradation. For oligonucleotide-based therapeutics, a crucial "endosomal escape" step must occur, allowing the therapeutic to enter the cytoplasm to engage with its target mRNA. The exact mechanism of this escape is still under investigation.

Experimental Protocols for Ligand Evaluation

A multi-step process involving in vitro, cell-based, and in vivo assays is required to characterize and validate a novel ASGPR-targeting ligand.

References

The Asialoglycoprotein Receptor: A Gatekeeper for Glycoprotein Clearance in Circulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1] Its primary function is to recognize, bind, and internalize circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues. This process of receptor-mediated endocytosis is crucial for the clearance of a wide range of desialylated glycoproteins from the bloodstream, thereby playing a vital role in maintaining plasma homeostasis.[2][3] Beyond its physiological role, the high expression and rapid internalization kinetics of ASGPR have made it an attractive target for liver-specific drug delivery.[4][5] This technical guide provides a comprehensive overview of the ASGPR's function in glycoprotein clearance, detailing its mechanism of action, quantitative data on its activity, key experimental protocols, and the signaling pathways involved.

Mechanism of Action: A Multi-Step Process

The clearance of glycoproteins by ASGPR is a highly efficient and specific process that can be broken down into several key steps:

-

Ligand Recognition and Binding: The process initiates with the recognition and binding of glycoproteins exposing terminal galactose or GalNAc residues by the carbohydrate recognition domains (CRDs) of the ASGPR. This interaction is calcium-dependent. The affinity of binding is influenced by the number and arrangement of these sugar residues on the glycoprotein, with multivalent ligands exhibiting significantly higher affinity.

-

Clathrin-Mediated Endocytosis: Upon ligand binding, the ASGPR-ligand complex is internalized into the hepatocyte via clathrin-mediated endocytosis. This involves the recruitment of adaptor proteins and the formation of clathrin-coated pits on the cell membrane, which then invaginate and pinch off to form clathrin-coated vesicles.

-

Endosomal Sorting: The newly formed vesicles shed their clathrin coat and fuse with early endosomes. The acidic environment of the early endosome (pH ~6.0) facilitates the dissociation of the ligand from the receptor.

-

Ligand Degradation and Receptor Recycling: Following dissociation, the ligand is trafficked to lysosomes for degradation by various hydrolytic enzymes. The ASGPR, now free of its cargo, is sorted into recycling endosomes and transported back to the cell surface, ready to bind to new ligands. This rapid recycling ensures a continuous high capacity for glycoprotein clearance.

Quantitative Data on ASGPR Function

The efficiency of ASGPR-mediated glycoprotein clearance is underscored by several key quantitative parameters. The following tables summarize important data gathered from various studies.

| Parameter | Value | Cell Type/System | Ligand | Reference |

| ASGPR Density | ~1.8 million molecules/hepatocyte | In vivo (mice) | Anti-ASGPR antibody | |

| 200,000 - 500,000 sites/cell | Rat hepatocytes | Asialoglycoproteins | ||

| 76,000/cell | HepG2 cells | 125I-Asialoorosomucoid | ||

| Dissociation Constant (Kd) | 4.1 nM | In vivo (mice) | Anti-ASGPR antibody | |

| 0.33 nM | Surface Plasmon Resonance | Atorvastatin-GalNAc conjugate (2a) | ||

| 0.15 nM | Surface Plasmon Resonance | Atorvastatin-GalNAc conjugate (2b) | ||

| 1.0 µM | Surface Plasmon Resonance | Atorvastatin | ||

| 4.5 µM | Surface Plasmon Resonance | N-acetylgalactosamine | ||

| ~2 nM | In silico model | GalNAc-siRNA | ||

| Receptor Half-life (Degradation) | 15 hours | In vivo (mice) | Anti-ASGPR antibody | |

| Ligand-Receptor Complex Half-life (Internalization) | 5 days | In vivo (mice) | Anti-ASGPR antibody | |

| Receptor Internalization Half-life | 5-6 minutes (without ligand) | Not specified | Not applicable | |

| 2.5-3 minutes (with ligand) | Not specified | Not specified | ||

| Receptor Recycling Time | 5-7 minutes | Not specified | Not specified |

Table 1: ASGPR Density, Binding Affinity, and Turnover Rates. This table provides key quantitative data on the expression, ligand binding, and trafficking kinetics of the asialoglycoprotein receptor.

| Ligand | Internalization Rate Constant (min⁻¹) | Temperature (°C) | Cell Type | Reference |

| Asialoorosomucoid | 0.28 | 40 | Isolated rat hepatocytes | |

| Asialoorosomucoid | 0.18 | 30 | Isolated rat hepatocytes | |

| Asialoorosomucoid | 0.040 | 20 | Isolated rat hepatocytes | |

| Bovine Serum Albumin with Siaα2,6GalNAcβ1,4GlcNAcβ1,2Man | Cleared with a half-life of <1 min | In vivo (rat) | In vivo (rat) |

Table 2: Internalization and Clearance Rates of Glycoproteins. This table presents the rates at which different glycoproteins are internalized by hepatocytes or cleared from circulation via the asialoglycoprotein receptor.

Experimental Protocols

Understanding the function of ASGPR has been made possible through a variety of key experimental techniques. Below are detailed methodologies for some of the most important assays.

Protocol 1: Asialoorosomucoid (ASOR) Binding Assay via ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the binding of ASOR to ASGPR.

Materials:

-

Purified ASGPR

-

Biotinylated ASOR

-

Avidin-coated or NeutrAvidin™-coated microtiter plates

-

Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

TBST: TBS with 0.05% Tween-20

-

Blocking buffer: TBST with 1% Bovine Serum Albumin (BSA) and 10 mM CaCl₂

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Coating:

-

For ASGPR coating: Dilute purified ASGPR in TBS containing 10 mM CaCl₂ to a desired concentration (e.g., 0-4.0 µ g/well ) and add 100 µL to each well of a microtiter plate. Incubate for 2 hours at room temperature with gentle agitation.

-

For biotinylated ASOR coating: Pre-wash avidin-coated plate wells three times with 300 µL of TBS. Add 100 µL of biotinylated ASOR (e.g., 20 pmol/well) diluted in TBS to each well and incubate for 1.5 hours at room temperature with gentle agitation.

-

-

Washing: Wash the wells three times with 300 µL of TBST containing 10 mM CaCl₂.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate overnight at 4°C.

-

Binding:

-

For ASGPR-coated plate: Add 100 µL of biotinylated ASOR (e.g., 200 ng/well) diluted in blocking buffer to each well.

-

For ASOR-coated plate: Add 100 µL of purified ASGPR (e.g., 0-2 µ g/well ) diluted in blocking buffer to each well.

-

Incubate for 1.5 - 2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the wells three times with 300 µL of TBST containing 10 mM CaCl₂.

-

Detection:

-

For biotinylated ASOR detection: Add 100 µL of Streptavidin-HRP diluted 1:10,000 in TBST with 10 mM CaCl₂ to each well. Incubate for 1 hour at room temperature.

-

For ASGPR detection (on ASOR-coated plate): Add 100 µL of HRP-conjugated lectins that bind to the glycans on ASGPR (e.g., MAM or SSA) diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

-

Washing: Wash the wells three times with TBST containing 10 mM CaCl₂.

-

Development: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

Protocol 2: In Vitro Endocytosis Assay using Radiolabeled Ligand

This protocol details a cell-based assay to measure the internalization of a radiolabeled glycoprotein by hepatocytes.

Materials:

-

Isolated primary hepatocytes or a suitable cell line (e.g., HepG2)

-

Culture medium

-

¹²⁵I-labeled asialoorosomucoid (¹²⁵I-ASOR)

-

Unlabeled ("cold") ASOR

-

Washing buffer (e.g., ice-cold PBS)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Gamma counter

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Plate hepatocytes in appropriate culture vessels and allow them to adhere and form a monolayer.

-

Binding (Optional, for surface binding measurement):

-

Pre-cool the cells to 4°C to inhibit endocytosis.

-

Incubate the cells with a known concentration of ¹²⁵I-ASOR (e.g., 1 µg/mL) in culture medium for 60 minutes at 4°C.

-

For determining specific binding, incubate a parallel set of cells with ¹²⁵I-ASOR in the presence of a 100-fold excess of unlabeled ASOR.

-

-

Internalization:

-

Warm the cells to 37°C to initiate endocytosis.

-

Add ¹²⁵I-ASOR to the culture medium.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the internalization by rapidly washing the cells with ice-cold washing buffer.

-

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification:

-

Measure the radioactivity in the cell lysates using a gamma counter to determine the amount of internalized ¹²⁵I-ASOR.

-

Determine the protein concentration of the cell lysates using a protein quantification assay.

-

-

Data Analysis: Express the results as counts per minute (CPM) per microgram of protein. Plot the internalized radioactivity against time to determine the rate of endocytosis.

Protocol 3: In Vivo Clearance Study in Mice

This protocol describes an in vivo experiment to assess the clearance of a substance from the circulation via ASGPR, often utilizing wild-type and ASGPR knockout mice.

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

ASGPR knockout mice (e.g., Asgr1⁻/⁻)

-

Test substance (e.g., a glycoprotein or a drug conjugate with a GalNAc ligand)

-

Vehicle for injection (e.g., sterile saline)

-

Method for blood collection (e.g., tail vein sampling, retro-orbital bleeding)

-

Analytical method to quantify the test substance in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize the mice to the experimental conditions.

-

Dosing: Administer the test substance to both wild-type and ASGPR knockout mice via a suitable route (e.g., intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Quantification: Analyze the plasma samples to determine the concentration of the test substance at each time point.

-

Data Analysis: Plot the plasma concentration of the test substance versus time for both groups of mice. Calculate pharmacokinetic parameters such as clearance rate and half-life. A significantly slower clearance in the knockout mice compared to the wild-type mice indicates ASGPR-mediated clearance.

Signaling Pathways and Logical Relationships

The intricate process of ASGPR-mediated glycoprotein clearance involves a well-orchestrated series of molecular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships.

Figure 1. ASGPR-Mediated Endocytosis and Recycling Pathway. This diagram illustrates the sequential steps involved in the clearance of asialoglycoproteins from circulation by hepatocytes.

Figure 2. Experimental Workflow for In Vivo Clearance Studies. This flowchart outlines the key steps in an experiment designed to evaluate the role of ASGPR in clearing a substance from the bloodstream.

Conclusion

The asialoglycoprotein receptor is a highly efficient and specific receptor that plays a critical role in the clearance of desialylated glycoproteins from the circulation. Its high expression on hepatocytes and rapid internalization and recycling kinetics make it a robust system for maintaining plasma homeostasis. Furthermore, these same characteristics have positioned the ASGPR as a prime target for the development of liver-directed therapeutics. A thorough understanding of its function, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to leverage this remarkable receptor for therapeutic benefit. The information and methodologies presented in this guide provide a solid foundation for further investigation and application of ASGPR-mediated processes.

References

- 1. Intracellular degradation of asialoglycoproteins in hepatocytes starts in a subgroup of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of internalization and degradation of asialo-glycoproteins in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recycling of the asialoglycoprotein receptor: biochemical and immunocytochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asialoglycoprotein Receptor: A Key Player in Hepatic Physiology and a Target in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, plays a critical role in maintaining glycoprotein homeostasis by mediating the endocytosis and clearance of desialylated glycoproteins from circulation. Comprised of two homologous subunits, ASGPR1 (H1) and ASGPR2 (H2), this receptor recognizes terminal galactose and N-acetylgalactosamine residues. Beyond its fundamental physiological function, ASGPR is implicated in a range of pathological processes, including autoimmune hepatitis, viral hepatitis, liver cirrhosis, and hepatocellular carcinoma. Its high expression and rapid internalization kinetics also position it as a prime target for liver-specific drug delivery. This technical guide provides a comprehensive overview of the multifaceted roles of ASGPR, detailing its structure, function, and involvement in health and disease. It presents quantitative data on receptor expression and ligand binding, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it governs.

Introduction to the Asialoglycoprotein Receptor (ASGPR)

First identified in the 1960s, the asialoglycoprotein receptor (ASGPR) was the first mammalian lectin to be characterized.[1] It is a hetero-oligomeric complex composed of a major subunit, ASGPR1 (also known as H1), and a minor subunit, ASGPR2 (or H2).[2] The functional receptor on the surface of hepatocytes is typically a complex of these subunits.[2] Each subunit is a type II transmembrane protein, with an N-terminal cytoplasmic domain, a single transmembrane domain, and a C-terminal extracellular domain that contains the carbohydrate-recognition domain (CRD).[2] The primary function of ASGPR is the recognition, binding, and subsequent internalization of glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2] This process is crucial for the clearance of these "asialoglycoproteins" from the bloodstream, thereby maintaining homeostasis.

Physiological Roles of ASGPR

The physiological significance of ASGPR extends beyond simple glycoprotein clearance. It is involved in several vital processes within the liver and systemically.

Glycoprotein Homeostasis

The canonical function of ASGPR is to remove desialylated glycoproteins from circulation. This includes a wide range of proteins that have lost their terminal sialic acid residues, exposing underlying galactose or GalNAc moieties. This clearance mechanism is essential for preventing the accumulation of potentially harmful or functionally compromised glycoproteins.

Regulation of Thrombopoiesis

A critical physiological role of ASGPR is in the regulation of platelet production. As platelets age in circulation, they lose sialic acid from their surface glycoproteins. These desialylated platelets are then recognized and cleared by hepatic ASGPR. This clearance process triggers a signaling cascade within the hepatocytes, leading to the production and secretion of thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet formation in the bone marrow. This feedback loop ensures a steady-state level of platelets in the blood.

Lipid Metabolism

Emerging evidence indicates that ASGPR plays a role in lipid homeostasis. Studies have shown that ASGPR is involved in the clearance of lipoproteins from the circulation. Furthermore, ASGPR has been shown to modulate the sterol regulatory element-binding protein (SREBP) signaling pathway, a central regulator of cholesterol and fatty acid synthesis. Specifically, ASGPR deficiency has been linked to the suppression of SREBP activation, leading to reduced lipid synthesis.

Role of ASGPR in Pathological Processes

Dysregulation of ASGPR expression or function is associated with a variety of liver diseases and other pathological conditions.

Autoimmune Hepatitis (AIH)

In autoimmune hepatitis, the ASGPR becomes a major autoantigen, with a significant percentage of AIH patients developing autoantibodies against it. The presence of anti-ASGPR antibodies is often correlated with disease activity, and their levels tend to decrease with successful immunosuppressive treatment. While the precise role of these autoantibodies in the pathogenesis of AIH is still under investigation, they are considered a valuable diagnostic marker for the disease.

Viral Hepatitis

ASGPR has been implicated in the entry of certain hepatotropic viruses, including Hepatitis B Virus (HBV). The receptor is thought to facilitate the attachment and subsequent endocytosis of viral particles into hepatocytes, although the exact mechanisms are still being elucidated.

Liver Cirrhosis

In patients with liver cirrhosis, the expression of ASGPR on the surface of hepatocytes is often reduced. This decrease in receptor number can impair the liver's ability to clear asialoglycoproteins, potentially contributing to the systemic complications associated with advanced liver disease. Conversely, some studies have reported an upregulation of ASGPR in cirrhotic specimens. Soluble forms of ASGPR (sH2a) have been found at decreased levels in the serum of patients with cirrhosis.

Hepatocellular Carcinoma (HCC)

The expression of ASGPR in hepatocellular carcinoma is variable and appears to correlate with the grade of the tumor. Generally, well-differentiated HCCs tend to retain ASGPR expression, while poorly differentiated tumors often show a significant decrease in receptor levels. This differential expression has important implications for the use of ASGPR as a target for drug delivery in HCC patients.

ASGPR as a Target for Drug Delivery

The high and specific expression of ASGPR on hepatocytes, coupled with its rapid internalization, makes it an attractive target for the delivery of therapeutic agents to the liver. This strategy involves conjugating drugs, siRNAs, or other therapeutic molecules to ligands that are recognized by ASGPR, such as GalNAc. This approach has shown great promise in preclinical and clinical studies for the treatment of various liver diseases.

Quantitative Data

Table 1: ASGPR Expression in Human Liver Tissues

| Tissue Type | ASGPR1 Expression Level (H-score, Mean) | Reference |

| Normal Liver | 163.8 | |

| Adjacent Normal Liver | 156.6 | |

| Liver Cirrhosis | Upregulated | |

| Hepatocellular Carcinoma (Grade I) | Similar to normal | |

| Hepatocellular Carcinoma (Grade II) | 119.5 (Significantly lower than normal) | |

| Hepatocellular Carcinoma (Grade III) | 98.4 (Significantly lower than normal) |

Table 2: Ligand Binding Affinities for ASGPR

| Ligand | Dissociation Constant (Kd) | Reference |

| Monomeric N-Acetylgalactosamine (GalNAc) | 40 µM | |

| Monosaccharide | 10⁻⁴ M | |

| Triantennary Galactose Structure | 5 x 10⁻⁹ M | |

| Tetraantennary Galactose Structure | 9 x 10⁻⁹ M | |

| Bicyclic Bridged Ketal (Compound 6) | 7.2 µM | |

| GalNAc-siRNA Conjugate | ~2 nM |

Table 3: ASGPR Internalization and Turnover Rates

| Parameter | Value | Reference |

| Receptor Internalization Half-life | ~5 days (ligand-receptor complex) | |

| Receptor Degradation Half-life | ~15 hours | |

| Receptor Recycling Time | One ligand every 8 minutes |

Experimental Protocols

Quantification of ASGPR mRNA Expression by qPCR

Objective: To quantify the relative expression levels of ASGPR1 and ASGPR2 mRNA in liver tissue samples.

Materials:

-

Liver tissue samples (fresh frozen or RNAlater-stabilized)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

-

Primers for human ASGPR1, ASGPR2, and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from liver tissue samples according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Bioanalyzer).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene (ASGPR1 or ASGPR2) or the reference gene, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the reference gene.

Immunohistochemical (IHC) Staining of ASGPR in Liver Tissue

Objective: To visualize the localization and expression of ASGPR protein in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

Materials:

-

FFPE liver tissue sections (4-5 µm) on charged slides

-

Deparaffinization and rehydration solutions (xylene, graded alcohols)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody against ASGPR1 or ASGPR2

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against ASGPR at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.

-

Detection: Visualize the antibody binding by adding the chromogen substrate, which will produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and mount the slides with a permanent mounting medium.

-

Imaging and Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution. An H-score can be calculated to provide a semi-quantitative measure of protein expression.

ASGPR-Mediated Ligand Internalization and Recycling Assay

Objective: To measure the rate of ASGPR-mediated internalization and recycling of a specific ligand in hepatocytes.

Materials:

-

Hepatocytes (primary or cell line, e.g., HepG2)

-

Fluorescently or radioactively labeled ligand for ASGPR (e.g., labeled asialoorosomucoid)

-

Cell culture medium and supplements

-

Acid wash buffer (to remove surface-bound ligand)

-

Cell lysis buffer

-

Fluorescence plate reader or scintillation counter

Procedure:

-

Cell Culture: Culture hepatocytes to confluency in appropriate culture plates.

-

Ligand Binding: Pre-chill the cells and incubate them with the labeled ligand at 4°C to allow for surface binding without internalization.

-

Internalization: Shift the cells to 37°C to initiate endocytosis and incubate for various time points.

-

Surface Ligand Removal: At each time point, stop the internalization by placing the plates on ice and wash the cells with cold buffer. Remove the surface-bound ligand by a brief incubation with an acid wash buffer.

-

Cell Lysis and Quantification: Lyse the cells and quantify the amount of internalized ligand using a fluorescence plate reader or a scintillation counter.

-

Recycling Assay: To measure receptor recycling, after the internalization step, remove the unbound ligand, and incubate the cells in fresh, ligand-free medium at 37°C for different time periods. At each time point, collect the medium to quantify the amount of recycled (exocytosed) ligand.

-

Data Analysis: Plot the amount of internalized or recycled ligand over time to determine the kinetics of these processes.

Signaling Pathways

ASGPR-Mediated Regulation of Thrombopoiesis

The binding of desialylated platelets to ASGPR on hepatocytes initiates a signaling cascade that upregulates the production of thrombopoietin (TPO). This process is crucial for maintaining platelet homeostasis. The key signaling pathway involved is the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Caption: ASGPR signaling pathway for TPO production.

ASGPR and Lipid Metabolism via SREBP Suppression

ASGPR plays a role in regulating lipid metabolism by influencing the SREBP signaling pathway. Deficiency in ASGPR has been shown to suppress the activation of SREBPs, which are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis.

Caption: ASGPR's influence on the SREBP pathway.

ASGPR-Mediated Endocytosis Workflow

The process of ASGPR-mediated endocytosis is a highly efficient mechanism for the uptake of its ligands. This workflow involves ligand binding, internalization via clathrin-coated pits, dissociation in early endosomes, and subsequent recycling of the receptor to the cell surface.

Caption: Workflow of ASGPR-mediated endocytosis.

Conclusion

The asialoglycoprotein receptor is a molecule of profound importance in liver biology, with its roles extending from fundamental physiological processes to the pathogenesis of a spectrum of liver diseases. Its high level of expression and hepatocyte specificity have made it a focal point for the development of targeted therapies. A thorough understanding of its complex biology, including its expression patterns in different disease states, its interaction with various ligands, and the signaling pathways it modulates, is crucial for both basic research and the advancement of novel therapeutic strategies for liver-related disorders. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further investigation into this pivotal hepatic receptor.

References

The Impact of Multivalency on ASGPR Ligand Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a pivotal target for liver-specific drug delivery.[1][2][3][4] A key characteristic of ASGPR is its remarkable sensitivity to multivalent ligands, where the simultaneous presentation of multiple carbohydrate recognition motifs dramatically enhances binding affinity. This "cluster effect" or multivalency effect is a cornerstone of designing highly potent and selective hepatocyte-targeting therapeutics. This technical guide delves into the core principles of multivalency in ASGPR-ligand interactions, presenting quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated biological pathways.

The Principle of Multivalency in ASGPR Targeting

Individual interactions between monosaccharide ligands, such as N-acetylgalactosamine (GalNAc) or galactose (Gal), and the carbohydrate recognition domains (CRDs) of ASGPR are often weak, with dissociation constants (Kd) in the micromolar to millimolar range. However, nature overcomes this low affinity through the multivalent presentation of glycans on the surface of glycoproteins. Synthetic multivalent glycoconjugates mimic this strategy by arranging multiple carbohydrate ligands on a single scaffold. This arrangement leads to a significant increase in binding avidity, driven by favorable enthalpic and entropic contributions. The multivalent binding can occur through several mechanisms, including chelation, receptor clustering, and statistical rebinding, all of which contribute to a lower overall dissociation rate and a dramatically increased residence time of the ligand on the receptor.

Quantitative Analysis of Multivalent Ligand Binding to ASGPR

The enhancement in binding affinity with increasing valency is a well-documented phenomenon. The following tables summarize quantitative data from various studies, illustrating the profound impact of multivalency on ASGPR binding.

| Ligand Description | Valency | Binding Affinity (Kd or 1/Kads) | Fold Increase vs. Monovalent | Reference |

| Alexa Fluor-conjugated Bicyclic GalNAc | Monovalent | 4.1 µM | 1x | |

| Alexa Fluor-conjugated Bicyclic GalNAc | Divalent | 0.96 ± 0.01 nM | ~4,270x | |

| Alexa Fluor-conjugated Bicyclic GalNAc | Trivalent | 30 ± 5 pM | ~136,667x | |

| Glucocorticoid Receptor Modulator-conjugated Bicyclic GalNAc | Divalent | 0.49 ± 0.01 nM | - | |

| Glucocorticoid Receptor Modulator-conjugated Bicyclic GalNAc | Trivalent | 71 ± 30 pM | - | |

| Atorvastatin | - | 1.0 µM | - | |

| N-acetylgalactosamine (GalNAc) | Monovalent | 4.5 µM | - | |

| Atorvastatin-GalNAc Conjugate (2a) | Divalent | 0.33 nM | ~3,030x vs. Atorvastatin | |

| Atorvastatin-GalNAc Conjugate (2b) | Divalent | 0.15 nM | ~6,667x vs. Atorvastatin |

Table 1: Comparison of Binding Affinities for Monovalent and Multivalent ASGPR Ligands.

| Ligand Type | Valency | Binding Affinity Range | Reference |

| Oligosaccharides | Monoantennary | Millimolar (mM) | |

| Oligosaccharides | Triantennary | Nanomolar (nM) |

Table 2: General Binding Affinity Ranges for Oligosaccharide Ligands of ASGPR.

Experimental Protocols for Measuring ASGPR Binding Affinity

Accurate determination of binding affinity is crucial for the development of effective ASGPR-targeted therapeutics. Several biophysical and cell-based methods are commonly employed.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Immobilization of ASGPR: Recombinant ASGPR is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the ligand (analyte) of interest is flowed over the sensor chip surface.

-

Binding Measurement: The binding of the ligand to the immobilized ASGPR is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the ligand from the receptor.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: A solution of ASGPR is placed in the sample cell, and a solution of the multivalent ligand is loaded into a syringe.

-

Titration: The ligand is titrated into the ASGPR solution in a series of small injections.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Cell-Based Competition Binding Assays

Cell-based assays measure the ability of a test ligand to compete with a known, labeled ligand for binding to ASGPR on the surface of cells that express the receptor (e.g., HepG2 cells). These assays provide an IC50 value, which is the concentration of the test ligand that inhibits 50% of the binding of the labeled ligand.

Methodology (Fluorescence Polarization - FP):

-

Cell Culture: HepG2 cells, which have a high density of ASGPRs, are cultured and harvested.

-

Assay Setup: A fluorescently labeled tracer ligand (e.g., a tri-GalNAc ligand with a fluorophore) is incubated with the cells in the presence of varying concentrations of the unlabeled test ligand.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Measurement: The fluorescence polarization of the sample is measured. When the fluorescent tracer is bound to the large receptor on the cell surface, it tumbles slowly, resulting in high polarization. When displaced by the test ligand, the free tracer tumbles rapidly, leading to low polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test ligand, and the data is fitted to a dose-response curve to determine the IC50 value.

ASGPR Signaling and Endocytosis

Upon binding of a multivalent ligand, ASGPRs cluster on the cell surface, which triggers internalization via clathrin-mediated endocytosis. The ligand-receptor complexes are trafficked to early endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes. The dissociated ligand is typically transported to the lysosome for degradation.

While primarily known for its role in glycoprotein clearance, ASGPR engagement can also initiate intracellular signaling cascades. For instance, in dendritic cells, ligation of DC-ASGPR can lead to the activation of Syk, PLCγ2, and PKCδ, ultimately resulting in the activation of MAPK ERK1/2 and JNK, and the production of IL-10. In the context of cancer, ASGPR has been shown to promote metastasis by activating the EGFR-ERK pathway, leading to increased production of matrix metalloproteinase-9 (MMP-9).

Visualizations

Logical Relationship of Multivalency and Binding Affinity

Caption: Relationship between ligand valency and ASGPR binding affinity.

Experimental Workflow for SPR-Based Affinity Measurement

References

- 1. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multivalent Targeting of the Asialoglycoprotein Receptor by Virus-Like Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Ligands with the Asialoglycoprotein Receptor (ASGPR) Carbohydrate Recognition Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), a C-type lectin primarily expressed on the surface of hepatocytes, plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1][2][3][4][5] Its high density on liver cells, with approximately 500,000 receptors per cell, and its rapid internalization and recycling make it an attractive target for liver-specific drug delivery. The specific recognition of terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues by the receptor's carbohydrate recognition domain (CRD) is the key to its function. This guide provides a detailed overview of the interaction between ligands, with a focus on GalNAc and its derivatives, and the ASGPR CRD, including quantitative binding data, experimental methodologies, and associated signaling pathways. While the term "ASGPR ligand-1" is used commercially, it does not refer to a single, universally defined molecule in scientific literature; therefore, this guide will focus on the well-characterized and widely studied ligands of ASGPR.

The Asialoglycoprotein Receptor (ASGPR)

The human ASGPR is a hetero-oligomeric complex composed of two homologous subunits, a major subunit ASGR1 (H1) and a minor subunit ASGR2 (H2). Each subunit is a type II transmembrane protein with four distinct domains: a cytosolic domain, a transmembrane domain, a stalk region, and a C-terminal carbohydrate recognition domain (CRD). The CRD is responsible for the calcium-dependent binding of ligands.

Ligand Interaction with the Carbohydrate Recognition Domain (CRD)

The binding of ligands to the ASGPR CRD is a highly specific interaction mediated by a calcium ion. The hydroxyl groups of the terminal sugar residues, typically galactose or N-acetylgalactosamine, form hydrogen bonds with the CRD. The affinity of this interaction is influenced by several factors, including the type of sugar, the number of sugar residues (valency), and the length of the linker connecting the sugar to a scaffold molecule.

N-acetylgalactosamine (GalNAc) exhibits a significantly higher binding affinity for the ASGPR compared to galactose. This increased affinity is attributed to favorable interactions between the N-acetyl group of GalNAc and the receptor.

A phenomenon known as the "cluster effect" or "avidity" is observed with multivalent ligands, where the binding affinity increases dramatically with the number of carbohydrate residues. Triantennary GalNAc conjugates, for instance, can exhibit nanomolar to picomolar binding affinities, a million-fold increase compared to their monovalent counterparts.

Quantitative Binding Data

The binding affinities of various ligands to the ASGPR have been determined using techniques such as Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger interaction.

| Ligand Type | Description | Dissociation Constant (Kd) | Reference |

| Monovalent GalNAc | Single N-acetylgalactosamine residue | 19.6 ± 9.8 nM | |

| Bivalent GalNAc | Two N-acetylgalactosamine residues | 1.3 ± 1.1 nM | |

| Trivalent GalNAc | Three N-acetylgalactosamine residues | 0.7 ± 0.2 nM | |

| Trivalent GalNAc (long linker) | Increased mobility of GalNAc residues | 0.8 ± 0.1 nM | |

| Trivalent GalNAc (short linker) | Restricted mobility of GalNAc residues | 19.5 ± 9.8 nM | |

| Monovalent Conjugate Alexaa-C3-(BC)1 | A monovalent bicyclic bridged ketal ligand | Low micromolar (µM) | |

| Divalent Conjugate Alexaa-C3-(BC)2 | Divalent bicyclic bridged ketal ligand | ~1 nM | |

| Trivalent Conjugate Alexaa-C3-(BC)3 | Trivalent bicyclic bridged ketal ligand | Mid-picomolar (pM) | |

| Anti-ASGPR Antibody | Monoclonal antibody targeting ASGPR | 4.1 nM (in vivo), 1.5 nM (in vitro) |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (ligand) to an immobilized molecule (ASGPR). This change is proportional to the mass of the bound analyte.

Methodology:

-

Immobilization of ASGPR:

-

The purified ASGPR is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The receptor is dissolved in a buffer containing a detergent (e.g., Triton X-100) to maintain its solubility and integrity.

-

-

Binding Analysis:

-

A solution containing the ligand of interest (analyte) is flowed over the sensor chip surface.

-

The association of the ligand to the immobilized ASGPR is monitored as an increase in the SPR signal.

-

After the association phase, a buffer solution without the ligand is flowed over the chip to monitor the dissociation of the ligand-receptor complex, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is another powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the macromolecule (ASGPR).

Methodology:

-

Sample Preparation:

-

Purified ASGPR is placed in the sample cell of the calorimeter.

-

The ligand solution is loaded into a syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

Small aliquots of the ligand are injected into the sample cell containing the ASGPR.

-

The heat change upon each injection is measured.

-

-

Data Analysis:

-

The heat data is plotted against the molar ratio of ligand to protein.

-

Fitting this binding isotherm to a suitable model yields the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

-

Signaling Pathways and Cellular Fate

Upon ligand binding, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis. The complex is then trafficked to endosomes. In the acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization.

Beyond its role in clearance, ASGPR engagement can also trigger intracellular signaling cascades. For instance, in the context of cancer metastasis, ASGPR has been shown to activate the EGFR-ERK pathway, leading to increased expression of matrix metalloproteinase-9 (MMP-9). In dendritic cells, ligation of DC-ASGPR can activate a signaling cascade involving Syk, PLCγ2, and PKCδ, which ultimately leads to the production of the anti-inflammatory cytokine IL-10. Furthermore, ASGPR-mediated platelet removal has been shown to regulate hepatic thrombopoietin (TPO) expression through the JAK2-STAT3 pathway.

Conclusion

The interaction between ligands and the ASGPR carbohydrate recognition domain is a highly specific and potent mechanism that has significant implications for both normal physiology and therapeutic applications. The high affinity and specificity of multivalent GalNAc-based ligands for the ASGPR make them ideal candidates for the targeted delivery of a wide range of therapeutic agents to the liver, including small molecules, siRNAs, and proteins. A thorough understanding of the quantitative aspects of this interaction, the experimental methods to characterize it, and the downstream cellular consequences is essential for the continued development of novel and effective liver-targeted therapies.

References

- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the carbohydrate recognition domain of the H1 subunit of the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Asialoglycoprotein Receptor: A Technical Guide to its History, Discovery, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, holds a significant place in the history of cell biology as the first identified mammalian lectin.[1] Its discovery revolutionized our understanding of how circulating glycoproteins are cleared from the bloodstream and paved the way for the concept of receptor-mediated endocytosis. This technical guide provides an in-depth exploration of the ASGPR, from its initial discovery to our current understanding of its structure, function, and associated signaling pathways. Detailed experimental protocols that were pivotal in its characterization are also provided to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Discovery of the Asialoglycoprotein Receptor

The journey to uncovering the ASGPR began with studies on the metabolism of the copper-containing plasma glycoprotein, ceruloplasmin. In the 1960s, Gilbert Ashwell and Anatol Morell were investigating the factors that determine the lifespan of glycoproteins in circulation.[2][3] Their seminal experiments revealed that the terminal sialic acid residues on the glycan chains of these proteins played a crucial role.

A pivotal experiment in 1968 demonstrated that removal of these terminal sialic acids, exposing the underlying galactose residues, led to the rapid removal of ceruloplasmin from the bloodstream, with the liver being the primary site of accumulation.[4] This led to the hypothesis of a specific receptor on the surface of liver cells (hepatocytes) that recognizes and binds to these "asialoglycoproteins."[4] This hepatic binding protein was the first of its kind to be identified in mammals and was later named the asialoglycoprotein receptor.

Structure and Function of the Asialoglycoprotein Receptor

The ASGPR is a C-type lectin, meaning its carbohydrate-binding activity is dependent on calcium. It is predominantly expressed on the sinusoidal surface of hepatocytes. The human ASGPR is a hetero-oligomeric complex composed of two homologous subunits: ASGR1 (also known as H1) and ASGR2 (also known as H2). These subunits can form various quaternary structures, including dimers, trimers, and tetramers. Each subunit consists of an N-terminal cytoplasmic domain, a transmembrane domain, an extracellular stalk region, and a C-terminal carbohydrate-recognition domain (CRD).

The primary function of the ASGPR is to bind and internalize circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. This process, known as receptor-mediated endocytosis, is highly efficient and crucial for the clearance of a variety of desialylated glycoproteins from the circulation.

Quantitative Data on the Asialoglycoprotein Receptor

A substantial body of research has quantified various aspects of ASGPR expression, binding, and trafficking. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Species/Cell Line | Reference |

| Receptor Density | |||

| Receptors per hepatocyte | (1-5) x 10⁵ | Human | |

| Receptors per hepatocyte | 1.8 x 10⁶ | Mouse | |

| Receptors per hepatocyte | 1.09 x 10⁶ | Human | |

| Binding Affinity (Kd) | |||

| Asialoorosomucoid | 4.1 nM | In vivo (Human) | |

| Monomeric GalNAc | 40.4 ± 9.5 µM | In vitro | |

| ASGPR Antibody | 1.5 nM | In vitro (transfected cells) | |

| Internalization and Recycling Kinetics | |||

| Receptor internalization half-life (without ligand) | 5-6 min | Hepatoma cell line | |

| Receptor internalization half-life (with ligand) | 2.5-3 min | Hepatoma cell line | |

| Receptor recycling to cell surface | 5-7 min | Hepatoma cell line | |

| Receptor degradation half-life | 15 hours | Mouse | |

| Ligand-receptor complex internalization half-life | 5 days | Mouse |

Table 1: Quantitative Characteristics of the Asialoglycoprotein Receptor. This table provides a summary of key quantitative parameters related to ASGPR expression, ligand binding, and intracellular trafficking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in the study of the ASGPR.

Purification of the Asialoglycoprotein Receptor by Affinity Chromatography

This protocol describes the isolation of ASGPR from liver tissue using its specific affinity for asialoglycoproteins.

Materials:

-

Frozen rabbit liver

-

Acetone, pre-chilled to -20°C

-

Waring blender with a pre-chilled container

-

Whatman No. 1 filter paper

-

Extraction Buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 1 M NaCl, 20 mM CaCl₂, 1% Triton X-100)

-

Equilibrium (Loading) Buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 0.5 M NaCl, 20 mM CaCl₂, 0.1% Triton X-100)

-

Eluting Buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 0.5 M NaCl, 50 mM EGTA, 0.1% Triton X-100)

-

Asialo-orosomucoid-Sepharose affinity column

Procedure:

-

Preparation of Acetone Powder: a. Mince fresh or thawed frozen rabbit liver on ice. b. Homogenize the minced liver with 10 volumes of cold acetone in a pre-chilled blender for two 30-second intervals. c. Immediately filter the suspension under reduced pressure using Whatman No. 1 paper. d. Wash the resulting powder with cold acetone and dry under vacuum.

-

Solubilization of the Receptor: a. Stir the acetone powder in 20 volumes of Extraction Buffer for 30 minutes at 4°C. b. Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C to pellet debris. c. Collect the supernatant containing the solubilized receptor.

-

Affinity Chromatography: a. Equilibrate the asialo-orosomucoid-Sepharose column with 5-10 column volumes of Equilibrium Buffer. b. Load the crude extract onto the column at a ratio of approximately 20 volumes of extract to 1 volume of resin. c. Wash the column with several bed volumes of Equilibrium Buffer until the absorbance of the eluate at 280 nm returns to baseline. d. Elute the bound ASGPR with Eluting Buffer. The EGTA in the elution buffer chelates the Ca²⁺ ions, which disrupts the receptor's binding to the asialo-orosomucoid. e. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. The peak fractions will contain the purified ASGPR.

-

Concentration and Storage: a. Pool the fractions containing the purified receptor. b. The protein can be concentrated using methods such as ultrafiltration. c. Store the purified receptor at -80°C in a suitable buffer.

Caption: Workflow for the purification of the asialoglycoprotein receptor.

Radioligand Binding Assay

This protocol outlines a method to quantify the binding of a radiolabeled ligand to the ASGPR.

Materials:

-

Purified ASGPR or cell membranes containing ASGPR

-

¹²⁵I-labeled asialo-orosomucoid (radioligand)

-

Unlabeled asialo-orosomucoid (competitor)

-

Binding Buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 150 mM NaCl, 10 mM CaCl₂, 0.1% BSA)

-

Wash Buffer: (e.g., ice-cold Binding Buffer)

-

96-well filter plates with glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding. b. For total binding wells, add a fixed amount of purified receptor or membrane preparation and a fixed concentration of ¹²⁵I-asialo-orosomucoid in Binding Buffer. c. For non-specific binding wells, add the receptor, ¹²⁵I-asialo-orosomucoid, and a large excess (e.g., 1000-fold) of unlabeled asialo-orosomucoid. d. For competitive binding, add the receptor, ¹²⁵I-asialo-orosomucoid, and varying concentrations of the unlabeled competitor.

-

Incubation: a. Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Filtration and Washing: a. Stop the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. b. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: a. Punch out the filters from the plate and place them in scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competitive binding assays, plot the specific binding as a function of the competitor concentration to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). c. The dissociation constant (Kd) can be calculated from saturation binding experiments or from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

ASGPR-Mediated Endocytosis and Signaling Pathways

Upon ligand binding, the ASGPR-ligand complex is internalized into the cell via clathrin-mediated endocytosis. The complex is delivered to early endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the ligand is trafficked to lysosomes for degradation.

Recent studies have also implicated ASGPR in various signaling pathways that regulate cellular processes.

ASGPR and the EGFR-ERK Pathway

The ASGPR has been shown to promote cancer metastasis by activating the Epidermal Growth Factor Receptor (EGFR) - Extracellular signal-Regulated Kinase (ERK) pathway. Binding of ASGPR to its counter-receptors on cancer cells can trigger the phosphorylation and activation of EGFR, which in turn initiates the downstream MAPK/ERK signaling cascade. This can lead to increased expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion and metastasis.

Caption: ASGPR-mediated activation of the EGFR-ERK pathway.

Conclusion

The discovery and characterization of the asialoglycoprotein receptor represent a landmark in our understanding of cellular biology. From its humble beginnings in studies of glycoprotein metabolism, the ASGPR has emerged as a key player in a multitude of physiological and pathological processes. Its high expression and specificity to hepatocytes have also made it a prime target for the development of liver-directed therapeutics. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers seeking to further unravel the complexities of this fascinating receptor and harness its potential for the advancement of human health.

References

- 1. High-yield purification and characterization of human asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Cell biology of the asialoglycoprotein receptor system: a model of receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of internalization and recycling of the asialoglycoprotein receptor in a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Calcium in Asialoglycoprotein Receptor (ASGPR) Ligand Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), a C-type lectin primarily expressed on the surface of hepatocytes, plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1] This function is pivotal for maintaining serum glycoprotein homeostasis and has garnered significant attention in the field of targeted drug delivery to the liver. A fundamental aspect of ASGPR's function is its absolute dependence on calcium for high-affinity ligand binding.[1] This technical guide provides an in-depth exploration of the role of calcium in ASGPR-ligand interactions, detailing the underlying molecular mechanisms, quantitative binding data, and comprehensive experimental protocols for studying this phenomenon.

The Molecular Basis of Calcium-Dependent Ligand Recognition

The ASGPR is a hetero-oligomeric complex, typically composed of two major H1 subunits and one minor H2 subunit in humans.[2] Each subunit possesses a C-terminal carbohydrate recognition domain (CRD), which is responsible for binding terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues on glycoproteins.[3] The binding of these carbohydrate moieties is a calcium-dependent process, a hallmark of C-type lectins.

Structural and functional studies have elucidated that the CRD of the ASGPR H1 subunit contains three calcium binding sites.[4] Calcium ions are integral to the structural integrity and function of the CRD. They play a critical role in:

-

Stabilizing the CRD Fold: Calcium binding induces a conformational change in the CRD, organizing the flexible loops that form the ligand-binding pocket into a proper orientation for carbohydrate recognition.

-

Direct Coordination with the Ligand: The hydroxyl groups at the C3 and C4 positions of the terminal galactose or N-acetylgalactosamine residue directly coordinate with a bound calcium ion in the CRD. This coordination is essential for the high-affinity and specificity of the interaction.

The removal of calcium, for instance through the use of chelating agents like EDTA or EGTA, results in a loss of this critical coordination and a conformational change in the CRD, leading to a significant reduction or complete abrogation of ligand binding.

Quantitative Analysis of ASGPR-Ligand Binding

The affinity of ASGPR for its ligands is profoundly influenced by the presence of calcium and the valency of the ligand. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Condition/Ligand | Reference |

| Calcium Requirement | |||

| Optimal Ca2+ Concentration | ~0.1 mM | For saturation of isolated receptor | |

| Ca2+ Ions Bound per Receptor Complex | 4 | In the presence of asialoglycoprotein | |

| Effect of Calcium Chelators | |||

| EGTA Concentration | 5 mM | Reduced HCV-SP binding to HepG2 cells | |

| EDTA | 2 mM | Used as a control for no Ca2+ in ELISA | |

| Ligand Binding Affinities (Kd) | |||

| Asialoorosomucoid (ASOR) | 1.7 nM (Ki) | Competitive binding against dimeric BC2 ligand | |

| Monovalent GalNAc | ~40 µM | ||

| Bivalent GalNAc conjugate | 1.3 ± 1.1 nM | ||

| Trivalent GalNAc conjugate | 0.7 ± 0.2 nM | ||

| Monovalent oligosaccharides | ~1 mM (IC50) | Binding to rabbit hepatocytes | |

| Triantennary oligosaccharides | ~1 nM (IC50) | Binding to rabbit hepatocytes | |

| ASGPR Expression Levels | |||

| Hepatocytes | ~500,000 copies/cell | ||

| HepG2 cells | ~76,000 copies/cell |

Signaling and Internalization Pathway

Upon ligand binding, the ASGPR-ligand complex is rapidly internalized via clathrin-mediated endocytosis. This process is crucial for the clearance of circulating asialoglycoproteins and is the basis for ASGPR-targeted drug delivery.

Caption: ASGPR-mediated endocytosis pathway.

Experimental Protocols

Isolation of Primary Hepatocytes for Binding Studies

A robust method for isolating primary hepatocytes is crucial for obtaining physiologically relevant binding data. The following is a generalized two-step collagenase perfusion method.

Materials:

-